
2-butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMMD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. BMMD is a member of the family of dioxane derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of BMMD is not fully understood, but it is believed to involve the inhibition of various cellular processes, such as DNA synthesis, protein synthesis, and cell signaling pathways. BMMD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases, such as AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
BMMD has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, BMMD has been shown to induce cell cycle arrest and apoptosis in cancer cells, while at high concentrations, it can cause cytotoxicity and necrosis. BMMD has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BMMD has several advantages for lab experiments, such as its high potency and selectivity for cancer cells, as well as its ability to induce apoptosis and cell cycle arrest. However, BMMD also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on BMMD, including the development of more efficient synthesis methods, the investigation of its mechanism of action at the molecular level, and the evaluation of its potential applications in combination with other anticancer agents. BMMD also has potential applications in other fields of research, such as antiviral and antimicrobial therapy. Further research is needed to fully understand the biological activity and therapeutic potential of BMMD.
Méthodes De Synthèse
BMMD can be synthesized through a series of chemical reactions involving the condensation of 4-ethoxy-3-methoxybenzaldehyde with butyl malonate in the presence of piperidine to yield 2-butyl-4-ethoxy-3-methoxyphenylacetic acid. This intermediate is then converted to BMMD through a cyclization reaction with acetic anhydride and sulfuric acid. The yield of BMMD can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent concentrations.
Applications De Recherche Scientifique
BMMD has been studied extensively for its potential applications in various fields of research. One of the major areas of interest is its anticancer activity. BMMD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. BMMD has also been investigated for its antiviral activity against HIV-1 and influenza A virus, as well as its antimicrobial activity against bacteria and fungi.
Propriétés
IUPAC Name |
2-butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-7-10-19(3)24-17(20)14(18(21)25-19)11-13-8-9-15(23-6-2)16(12-13)22-4/h8-9,11-12H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGRHXXHZODSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC)OC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4886814.png)
![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4886827.png)
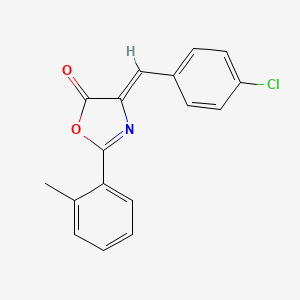
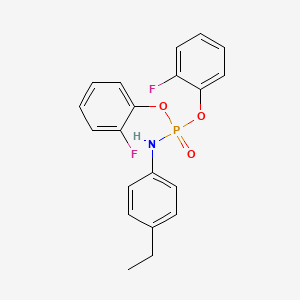
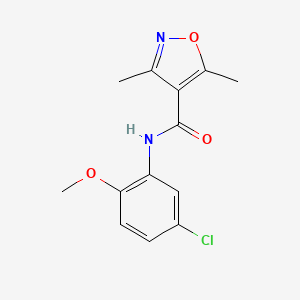
![N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)
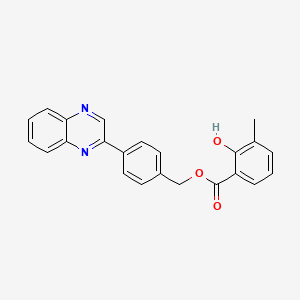
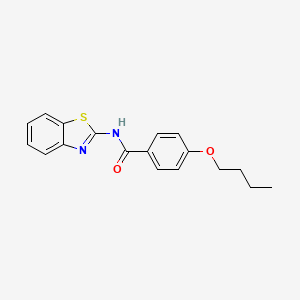
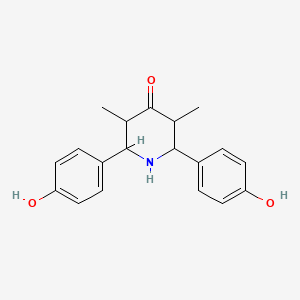
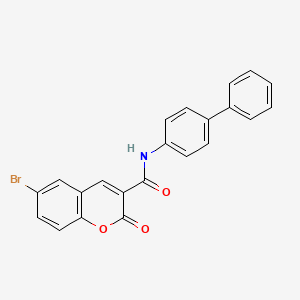
![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)
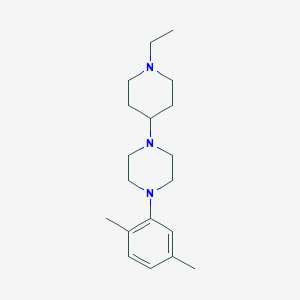
![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)